molecular formula C6H10O2 B168718 4-Methylpent-4-enoic acid CAS No. 1001-75-8

4-Methylpent-4-enoic acid

Cat. No. B168718
CAS RN: 1001-75-8
M. Wt: 114.14 g/mol
InChI Key: HVHBTFZQLHOFHA-UHFFFAOYSA-N
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Description

4-Methylpent-4-enoic acid is a methyl-branched fatty acid . It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol .


Molecular Structure Analysis

The InChI code for 4-Methylpent-4-enoic acid is 1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8) . The Canonical SMILES is CC(=C)CCC(=O)O .


Physical And Chemical Properties Analysis

4-Methylpent-4-enoic acid has a XLogP3-AA value of 1.5, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 114.068079557 g/mol . The topological polar surface area is 37.3 Ų . It has a heavy atom count of 8 .

Scientific Research Applications

Catalytic Behavior in Chemical Reactions

4-Methylpent-4-enoic acid plays a significant role in catalytic processes. For instance, its behavior in the conversion of 4-methylpentan-2-ol, leading to 4-methylpent-1-ene (a starting product for manufacturing polymers with superior technological properties), is notable. This conversion has been studied using zirconia and ceria-lanthana as catalysts, which demonstrated the importance of the acid-base properties of the oxide systems in these reactions (Cutrufello et al., 2002).

Photoisomerizations in Protonated Forms

The protonated form of 4-methylpent-2-enoic acid has been researched for its photoisomerizations. Studies have shown that it undergoes cis/trans isomerization about the carbon-carbon partial double bond. This process is in line with an excited state twisting/charge localization model for the excited states of these systems (Childs et al., 1983).

Reactions with Primary Amines

Research into the reactions of lactones derived from 4-hydroxypent-2-enoic acid, including its methylated form, with primary amines, has been conducted. These studies provide insights into the mechanisms of action of carcinogenic lactones, showing different reaction pathways and potential implications for understanding tumor induction (Jones & Young, 1966).

Nuclear Magnetic Resonance (NMR) Studies

4-Methylpent-4-enoic acid and its derivatives have been characterized by high-resolution NMR spectroscopy. This has led to the determination of dissociation constants and ion-specific chemical shifts, providing valuable information for understanding the chemical behavior of these compounds in various environments (Uhlemann et al., 2002).

Synthesis of Derivatives

The synthesis of derivatives of 4-methylpent-4-enoic acid, such as 2-amino-4-fluoropent-4-enoic acids, is an area of active research. These derivatives are important as isosteres of asparagine, a key amino acid, and have implications in the development of novel compounds with potential pharmaceutical applications (Laue et al., 1999).

Catalytic Activity in Dehydration Reactions

4-Methylpent-4-enoic acid's derivatives have been studied for their catalytic activity, particularly in dehydration reactions. This research has implications for the manufacturing of polymers with high technological properties, demonstrating the influence of acid-base features of catalysts in product distribution (Cutrufello et al., 2003).

Safety And Hazards

The compound is associated with a GHS07 pictogram, indicating that it may cause harm. The signal word is "Warning" . It may cause severe skin burns and eye damage .

properties

IUPAC Name

4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5(2)3-4-6(7)8/h1,3-4H2,2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBTFZQLHOFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415231
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpent-4-enoic acid

CAS RN

1001-75-8
Record name 4-Methylpent-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
R Stevens - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Lzvulic acid and its esters condense with ethyl cyanoacetate, cyanoacetamide, and malononitrile to give derivatives of 5-cyano-4-methylpent4-enoic acid. During condensations with …
Number of citations: 2 pubs.rsc.org
S Sugiyama, S Imai, K Ishii - Tetrahedron: Asymmetry, 2013 - Elsevier
… 2-Amino-4-methylpent-4-enoic acid and its tert-butyl ester have been used for the synthesis of eponemycin 9 and manzacidin D,10, 11 respectively. Moreover, amino acids bearing the …
Number of citations: 15 www.sciencedirect.com
P Kwiatkowski, J Kwiatkowski, J Majer, J Jurczak - Tetrahedron: Asymmetry, 2007 - Elsevier
The diastereoselective carbonyl-ene reaction of various 1,1-disubstituted olefins with the chiral derivatives of glyoxylic acid, with Oppolzer’s sultam 1a and 8-phenylmenthol 1b …
Number of citations: 3 www.sciencedirect.com
DJ Drinkwater, PWG Smith - Journal of the Chemical Society C …, 1971 - pubs.rsc.org
… 2-Amino-4-methylpent-4-enoic acid (Vb) (7 1 yo yield) had mp 212-214" (decomp.) (from aqueous acetone) [lit.l, 214-215' (decomp.)], Rp 0.43. 2-Aminohex-4-enoic acid (Vc) (74% yield) …
Number of citations: 13 pubs.rsc.org
Y Li, M Hu, JH Li - ACS Catalysis, 2017 - ACS Publications
… at the terminal or internal alkene were consistent with the optimal conditions: 2,2-diethylhex-4-enoic acid (2j) gave 3aj in 55% yield, and 2,2-diethyl-4-methylpent-4-enoic acid (2k) …
Number of citations: 56 pubs.acs.org
X Xiao, Y Hou, Y Liu, Y Liu, H Zhao, L Dong, J Du… - Talanta, 2013 - Elsevier
Corn steep liquor (CSL), an important raw material with high nutritional value, serves as a nitrogen source in the fermentation industry. The CSL quality directly affects the yield and …
Number of citations: 33 www.sciencedirect.com
F Wu - 2019 - search.proquest.com
… We began our study by examining the reaction of 4-methylpent-4-enoic acid and N-benzylmethylamine in the presence of cooper (II) triflate and potassium iodide in CH3CN at 60 ℃. …
Number of citations: 3 search.proquest.com
K Zhang, J Wang, X Wang… - Asian Journal of Organic …, 2023 - Wiley Online Library
A direct electrochemical oxidative sulfenocyclization of alkenoic acids with disulfides for the synthesis of substituted lactone derivatives has been developed under metal‐free and …
Number of citations: 2 onlinelibrary.wiley.com
D Poth, PS Peram, M Vences… - Journal of Natural …, 2013 - ACS Publications
… Saponification with KOH yielded 4-methylpent-4-enoic acid (10). Acid 10 was then coupled with hept-6-en-2-ol (12), which was obtained by the addition of 3-butenylmagnesium …
Number of citations: 48 pubs.acs.org
J Park, DY Kim - Bulletin of the Korean Chemical Society, 2022 - Wiley Online Library
… Notably, this photoredox-catalyzed radical selenylation and ring closure reaction with 4-methylpent-4-enoic acid (1l) gave 68% yield of the desired 5-methyl-5-([phenylselanyl]methyl)…
Number of citations: 7 onlinelibrary.wiley.com

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